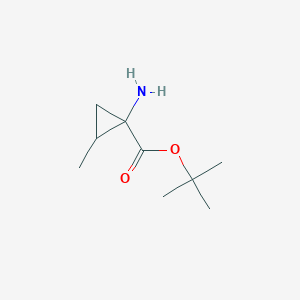

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

tert-butyl 1-amino-2-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-6-5-9(6,10)7(11)12-8(2,3)4/h6H,5,10H2,1-4H3 |

InChI Key |

GWSRRPPRBGKWTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Methacrylic Acid Derivatives Followed by Functional Group Transformations

One of the foundational approaches to cyclopropane amino acids involves cyclopropanation of α,β-unsaturated carboxylic acid derivatives such as methacrylic acid esters. According to a patent (CN104447293A), methacrylic acid esters or related nitriles/amides undergo cyclopropanation with trihalides in alkaline media to form 2,2-gem halide cyclopropane intermediates. Subsequent dehalogenation and acidification yield methylcyclopropyl carboxylic acids, which can be further transformed into amino derivatives by hydrolysis and amination steps. This method benefits from mild conditions, readily available starting materials, and high purity products.

Stereoselective Synthesis via Modified Strecker Reaction and Azidation

Literature reports on related cyclopropane amino acids suggest that stereoselective Strecker synthesis starting from 2-methylcyclobutanone derivatives can be adapted for cyclopropane analogs. For example, azidation of methyl 2-methyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate followed by hydrogenation and hydrolysis affords 1-amino-2-methylcyclopropane carboxylates. This approach allows access to stereoisomers but may require chromatographic separation due to diastereomeric mixtures.

Boc Protection of Amino Group via Reaction with Boc Anhydride

The tert-butyl ester protecting group is typically introduced by reaction of the amino acid or its precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine, often in solvents like tetrahydrofuran or dichloromethane. This step is crucial for protecting the amino group during subsequent synthetic manipulations and for improving the compound's stability and solubility.

Multi-Step Synthesis Involving Michael–Dieckmann Type Cycloaddition and Wittig Reactions

Advanced synthetic routes to cyclopropane and cyclobutane amino acid derivatives involve formal [2+2] cycloadditions (Michael–Dieckmann type) of amino acrylates with ketene diethyl acetal to form cyclobutane cores, which can be converted to cyclopropane analogs by ring contraction or other transformations. Wittig methylideneation is used to install methylene groups, followed by oxidation and acid hydrolysis to yield amino acid hydrochloride salts. Although this method is more complex, it allows for stereocontrolled synthesis and access to diverse substitution patterns.

Comparative Analysis of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclopropanation of methacrylic esters | Cyclopropanation with trihalides, dehalogenation, acidification | Mild conditions, accessible starting materials | May require further steps for amino group installation |

| Azidation and hydrogenation | Azidation of bicyclo compounds, hydrogenation, hydrolysis | Stereoselective access to amino acids | Diastereomer separation needed, multiple steps |

| Boc protection | Reaction with Boc anhydride and base | Effective amino group protection | Requires prior amino acid synthesis |

| Michael–Dieckmann cycloaddition | Cycloaddition, Wittig reaction, oxidation, hydrolysis | Stereocontrol, access to complex derivatives | Multi-step, moderate overall yields |

Chemical Reactions Analysis

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds: Challenges Due to Insufficient Evidence

A meaningful comparison requires structural analogs or functional group equivalents. Below is an analysis of the discrepancies:

Table 1: Key Differences Between Referenced Compounds and Target Molecule

Critical Limitations in Evidence

No Direct Data on Target Compound: Neither source provides structural, synthetic, or spectroscopic data for tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate.

Irrelevant Comparators: The referenced compounds lack the amino and ester functionalities critical to the target molecule’s reactivity.

Recommendations for Further Research

To address this gap, consult peer-reviewed studies on cyclopropane derivatives with amino-ester motifs, such as:

- tert-Butyl 1-aminocyclopropane-1-carboxylate (CAS 95715-86-9), a related compound used in peptide mimetics.

- 1-Amino-2-methylcyclopropane-1-carboxylic acid (a free acid analog), studied for its conformational constraints in drug design.

Biological Activity

tert-Butyl 1-amino-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butyl group, which can influence its metabolic stability and biological interactions. Understanding its biological activity is crucial for its application in drug design and development.

The compound's structure can be represented as follows:

This structure includes a cyclopropane ring, an amino group, and a carboxylate moiety, which are essential for its reactivity and interaction with biological targets.

Metabolic Stability

Research indicates that the tert-butyl group significantly affects the metabolic stability of compounds. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group increased metabolic stability in vitro and in vivo. This modification reduced the clearance rates in liver microsomes, suggesting that structural modifications can enhance the pharmacokinetic profiles of similar compounds .

The metabolic pathways involving This compound suggest that it may act as an inhibitor of specific enzymes. For instance, compounds with similar structures have been shown to inhibit ACC deaminase, an enzyme involved in amino acid metabolism. The mechanism involves nucleophilic attacks on enzyme residues, leading to irreversible inhibition .

In Vitro Studies

In vitro studies have shown that derivatives of cyclopropane amino acids exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For example, compounds structurally related to This compound have been tested for their ability to activate mitofusins, which are critical for mitochondrial function. One study reported that cyclopropyl analogs displayed potent mitofusin activation with EC50 values around 5-6 nM, indicating strong biological activity .

| Compound | Activity Type | EC50 Value (nM) | Reference |

|---|---|---|---|

| 5B | Mitofusin Activator | 5-6 | |

| tert-Butyl Derivative | ACC Deaminase Inhibition | N/A |

In Vivo Studies

In vivo pharmacokinetic studies have also highlighted the potential of this compound. For instance, when administered to mice, derivatives showed varying plasma half-lives and tissue distribution profiles. One compound exhibited a plasma half-life of approximately 2.83 hours, indicating moderate stability and potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.